Hydroxylamine

Description

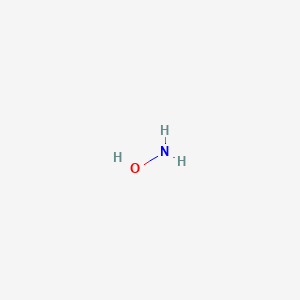

Structure

3D Structure

Properties

IUPAC Name |

hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO/c1-2/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXURJPOCDRRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NO, Array, NH2OH | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | hydroxylamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydroxylamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041043 | |

| Record name | Hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.030 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroxylamine is an odorless white crystalline solid. Sinks and mixes with water. (USCG, 1999), Liquid, Highly hygroscopic white solid; Unstable; Quickly decomposed at room temperature (especially by atmospheric moisture and carbon dioxide); mp = 33 deg C; [Merck Index], Solid, VERY HYGROSCOPIC WHITE NEEDLES OR FLAKES. | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydroxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

133.7 °F 22 mm 158 °F 60 mm (USCG, 1999), 70 °C at 60 mm Hg | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

265 °F (USCG, 1999), [ICSC] 265 °F, explodes at 129 °C | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very sol in water, liq ammonia, methanol; sparingly sol in ether, benzene, carbon disulfide, chloroform, Soluble in alcohol, acids, and cold water, Solubility in water at 20 °C: freely soluble | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.227 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.227, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 1.1 | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

9.75 [mmHg], 53 mm Hg at 32 °C, Vapor pressure, kPa at 47 °C: 1.3 | |

| Record name | Hydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless cyrstals, Large white flakes or white needles | |

CAS No. |

7803-49-8, 13408-29-2, 7803-49-08 | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Hydroxylamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FP81O2L9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

91.49 °F (USCG, 1999), 33 °C | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Hydroxylamine

For the modern researcher, scientist, and drug development professional, hydroxylamine (NH₂OH) is a fundamental reagent with broad applications. It serves as a versatile building block in organic synthesis, particularly in the formation of oximes, nitrones, and hydroxamic acids. This guide provides an in-depth exploration of the historical discovery of this compound and the evolution of its synthesis, offering technically grounded insights into this crucial chemical compound.

Part 1: The Initial Discovery

The journey of this compound began in 1865 with the German chemist Wilhelm Clemens Lossen.[1][2][3] He first prepared this compound as hydroxylammonium chloride by reacting tin and hydrochloric acid in the presence of ethyl nitrate.[1] While this marked the initial isolation of a this compound salt, the pure compound was not prepared until 1891 by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer.[1] Crismer's work involved a coordination complex, ZnCl₂(NH₂OH)₂, which releases this compound upon heating.[1]

Part 2: Foundational Synthesis Methods

Following its discovery, various methods for synthesizing this compound were developed, laying the groundwork for more efficient industrial processes.

The Raschig Process

A significant leap in this compound production came with the development of the Raschig process, patented by German chemist Friedrich Raschig in 1887.[4] This method remains a cornerstone of industrial this compound synthesis.[5] The core of the process involves the reduction of nitrite with bisulfite to form this compound disulfonate, which is then hydrolyzed to hydroxylammonium sulfate.[4]

The key steps in the commercially utilized Raschig process are:

-

Ammonium Carbonate Solution Preparation: Ammonia, carbon dioxide, and water are reacted to form an ammonium carbonate solution.[4]

-

Ammonium Nitrite Formation: The ammonium carbonate solution is reacted with nitrogen oxides to create an alkaline solution of ammonium nitrite.[4][6]

-

This compound Disulfonate Synthesis: The ammonium nitrite is then converted to this compound disulfonate using bisulfite, which is generated by passing sulfur dioxide through the carbonate solution.[4][7]

-

Hydrolysis: Finally, the this compound disulfonate is hydrolyzed to produce hydroxylammonium sulfate.[4][6][7]

A significant portion of the this compound produced via the Raschig process is used in the synthesis of caprolactam, the precursor to Nylon 6.[4]

Other Early Synthesis Routes

Before the widespread adoption of the Raschig process, other methods were explored:

-

Electrolytic Reduction of Nitric Acid: Julius Tafel discovered that this compound salts could be produced by the electrolytic reduction of nitric acid using either hydrochloric or sulfuric acid.[1][5]

-

Reduction of Nitrous Acid: this compound can also be generated by the reduction of nitrous acid or potassium nitrite with bisulfite.[1]

-

Nitromethane Hydrolysis: Heating nitromethane with concentrated hydrochloric acid yields this compound hydrochloride.[5][8][9]

Part 3: Modern Synthetic Approaches

Contemporary research continues to refine and develop new methods for this compound synthesis, focusing on improved efficiency, safety, and sustainability.

Catalytic Reduction of Nitric Oxide

A commercially viable modern method involves the hydrogenation of nitric oxide over platinum catalysts in the presence of sulfuric acid to produce hydroxylammonium sulfate.[1][7] This process is advantageous as it can largely suppress the formation of ammonia as a side product through careful control of reaction conditions such as high hydrogen pressure and low temperature.[7]

Catalytic Oxidation of Ammonia

The direct oxidation of ammonia to this compound is a promising area of research.[10][11] This approach is attractive due to the abundance and low cost of ammonia. One method involves the oxidation of ammonia with hydrogen peroxide in the presence of a titanium-silicalite catalyst.[10] Another approach utilizes a heterogeneous catalytic reaction of ammonia, hydrogen, and oxygen over an oxidation catalyst based on titanium or vanadium silicates containing platinum-group metals.[11]

Part 4: Laboratory-Scale Synthesis Protocol

The following protocol details a common laboratory-scale synthesis of this compound hydrochloride.

Method: Reduction of Potassium Nitrite with Bisulfite

This method is a variation of the principles used in the Raschig process and is suitable for a laboratory setting.

Materials:

-

Potassium nitrite (KNO₂)

-

Potassium acetate (CH₃COOK)

-

Sulfur dioxide (SO₂) gas

-

0.5 M Hydrochloric acid (HCl)

-

Barium chloride (BaCl₂)

-

Ice

-

Anhydrous ethanol

Procedure:

-

Dissolve 40g of potassium nitrite and 50g of potassium acetate in 100ml of ice-cold water.[12][13]

-

Bubble a stream of sulfur dioxide gas through the solution while maintaining the temperature below 0°C until the solution smells of SO₂.[12][13]

-

The precipitated salt of potassium this compound disulfonate (K₂[HON(SO₃)₂]) is filtered off and washed with ice water.[12]

-

The collected salt is then dissolved in 500ml of 0.5 M HCl and boiled for two hours to hydrolyze the disulfonate.[12]

-

While the solution is still boiling, a solution of barium chloride is added to precipitate any sulfate ions as barium sulfate (BaSO₄).[12]

-

The barium sulfate is removed by filtration, and the clear filtrate is evaporated to dryness.[12]

-

The resulting residue, a mixture of potassium chloride and hydroxylammonium chloride, is extracted with anhydrous ethanol to dissolve the hydroxylammonium chloride, leaving the potassium chloride behind.[12][13]

-

The ethanol is evaporated to yield crystalline this compound hydrochloride.[12][13]

Safety Considerations:

-

This compound and its salts can be unstable and potentially explosive, especially when heated.[1]

-

Sulfur dioxide is a toxic and corrosive gas and should be handled in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment, including safety glasses and gloves.

Part 5: Visualizing Key Synthesis Pathways

To better illustrate the chemical transformations, the following diagrams depict the core reaction pathways for this compound synthesis.

Caption: The Raschig Process for this compound Synthesis.

Caption: Catalytic Reduction of Nitric Oxide to Hydroxylammonium Sulfate.

Part 6: Tabular Summary of Synthesis Methods

| Synthesis Method | Key Reactants | Catalyst/Conditions | Primary Product | Era of Development |

| Lossen's Discovery | Ethyl nitrate, tin, hydrochloric acid | - | Hydroxylammonium chloride | 1865 |

| Raschig Process | Ammonium nitrite, bisulfite | - | Hydroxylammonium sulfate | Late 19th Century |

| Electrolytic Reduction | Nitric acid, HCl or H₂SO₄ | Electrolysis | This compound salts | Early 20th Century |

| Nitromethane Hydrolysis | Nitromethane, hydrochloric acid | Heat | This compound hydrochloride | - |

| Catalytic Reduction of NO | Nitric oxide, hydrogen, sulfuric acid | Platinum catalyst | Hydroxylammonium sulfate | Modern |

| Catalytic Oxidation of NH₃ | Ammonia, hydrogen peroxide | Titanium-silicalite | This compound | Modern |

References

- Wikipedia. This compound. [Link]

- Wikipedia. Raschig this compound process. [Link]

- LookChem. Production of this compound. [Link]

- Sciencemadness Wiki. This compound. [Link]

- Organic Syntheses. Procedure. [Link]

- Google Patents. EP1013643A1 - Method for production of this compound sulfate in the conventional process for the synthesis of caprolactam.

- Google Patents. EP0522634A1 - Direct catalytic process for the production of this compound.

- Google Patents. DE4435239A1 - Process for the preparation of hydroxylamines from ammonia or the corresponding amines, hydrogen and oxygen.

- Scribd. Preparation of this compound Hydrochloride. [Link]

- PrepChem.com. Preparation of this compound hydrochloride (hydroxylammonium chloride). [Link]

- PubMed.

- Wikiwand. Wilhelm Lossen. [Link]

- Google Patents.

- Sciencemadness.org.

- Pure. The catalytic reduction of nitrate and nitric oxide to this compound : kinetics and mechanism. [Link]

- ACS Publications.

- OSTI.GOV. Reduction of nitric oxide by this compound. 2.

- YouTube. This compound from ammonium chloride (early prototype). [Link]

- RSC Publishing. Homogeneous synthesis of this compound hydrochloride via acid-catalyzed hydrolysis of nitromethane. [Link]

- Organic Chemistry Portal.

- MDPI.

- Britannica. This compound. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. pure.tue.nl [pure.tue.nl]

- 4. Raschig this compound process - Wikipedia [en.wikipedia.org]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. EP1013643A1 - Method for production of this compound sulfate in the conventional process for the synthesis of caprolactam - Google Patents [patents.google.com]

- 7. Production of this compound - Chempedia - LookChem [lookchem.com]

- 8. Page loading... [guidechem.com]

- 9. Homogeneous synthesis of this compound hydrochloride via acid-catalyzed hydrolysis of nitromethane - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. EP0522634A1 - Direct catalytic process for the production of this compound - Google Patents [patents.google.com]

- 11. DE4435239A1 - Process for the preparation of hydroxylamines from ammonia or the corresponding amines, hydrogen and oxygen - Google Patents [patents.google.com]

- 12. scribd.com [scribd.com]

- 13. prepchem.com [prepchem.com]

The Genesis of a Key Reagent: Wilhelm Clemens Lossen and the First Synthesis of Hydroxylamine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of chemical discovery, the synthesis of a novel compound can unlock unforeseen avenues of scientific exploration and technological advancement. Such is the case with hydroxylamine (NH₂OH), a compound whose unique reactivity has made it an indispensable tool in modern organic synthesis and drug development. This guide delves into the seminal work of German chemist Wilhelm Clemens Lossen, who, in 1865, first prepared this remarkable molecule. We will explore the historical context of his discovery, the technical details of his original synthesis, the underlying chemical principles, and the enduring legacy of his work in contemporary scientific research.

The Architect of this compound: Wilhelm Clemens Lossen (1838-1906)

Born in Kreuznach, Germany, Wilhelm Clemens Lossen was a meticulous experimentalist who made significant contributions to the burgeoning field of organic chemistry.[1][2] His academic journey led him to study under some of the most influential chemists of his time, including Friedrich Wöhler.[1] Beyond his discovery of this compound, Lossen is also renowned for the eponymous "Lossen rearrangement," a reaction for the conversion of hydroxamic acids to isocyanates.[3][4] His extensive work with this compound and its derivatives laid a crucial foundation for the understanding of nitrogen-containing organic compounds.[1]

The State of Chemistry in the Mid-19th Century

Lossen's discovery occurred during a transformative period in chemistry. The structural theory of organic compounds was gaining acceptance, and chemists were actively seeking to synthesize new molecules and understand their fundamental properties.[5][6] Analytical techniques of the era, though rudimentary by modern standards, were advancing, allowing for the characterization of new substances.[1][7] Methods such as elemental analysis, melting point determination, and crystallography were the primary tools for identifying and verifying the composition of newly synthesized compounds.[8][9] It was within this dynamic scientific landscape that Lossen embarked on the experiments that would lead to the first preparation of this compound.

The First Synthesis: A Detailed Examination of Lossen's 1865 Experiment

In 1865, Wilhelm Clemens Lossen reported the first successful synthesis of this compound, not as a free base, but as its more stable salt, hydroxylammonium chloride.[2][7] His groundbreaking work was published in the journal Zeitschrift für Chemie. The core of his method involved the reduction of ethyl nitrate using tin and hydrochloric acid.[7]

Experimental Protocol (Reconstructed from Historical Accounts)

While the precise, step-by-step details from Lossen's original manuscript require careful interpretation of 19th-century chemical literature, the fundamental procedure can be reconstructed as follows:

Objective: To synthesize hydroxylammonium chloride through the reduction of ethyl nitrate.

Reactants:

-

Ethyl nitrate (C₂H₅NO₃)

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

Apparatus (Probable): Based on the common laboratory equipment of the era, Lossen likely employed a setup consisting of:

-

A round-bottomed flask or retort to serve as the reaction vessel.

-

A condenser to cool any volatile reactants or products.

-

A collection vessel to capture the distillate.

-

Heating apparatus, such as a sand bath or a spirit lamp, to control the reaction temperature.

Step-by-Step Methodology:

-

Reaction Setup: Granulated tin was placed in the reaction flask, and concentrated hydrochloric acid was added.

-

Addition of Ethyl Nitrate: Ethyl nitrate was then introduced to the mixture of tin and hydrochloric acid. The order and rate of addition would have been a critical parameter, likely determined through empirical observation.

-

Reaction Conditions: The reaction mixture was likely heated gently to initiate and sustain the reduction process. The nascent hydrogen produced from the reaction of tin and hydrochloric acid served as the reducing agent.

-

Observation: Lossen would have observed the dissolution of the tin metal and likely the evolution of gases. The reaction would have been monitored for changes in color and the formation of any precipitates.

-

Isolation and Purification: Upon completion of the reaction, the resulting solution would have contained the desired hydroxylammonium chloride, along with unreacted starting materials, tin chlorides (stannous and stannic chloride), and other byproducts. The isolation of hydroxylammonium chloride would have involved a series of separation techniques common in the 19th century, such as filtration to remove any remaining solid tin, followed by crystallization to separate the salt from the soluble tin chlorides. Repeated crystallizations would have been necessary to achieve a purified product.

Chemical Transformation: Unraveling the Reaction Mechanism

The reaction employed by Lossen is a complex redox process. The overall transformation can be represented by the following equation:

C₂H₅NO₃ + 3Sn + 7HCl → NH₃OH⁺Cl⁻ + 3SnCl₂ + C₂H₅OH + H₂O

A Plausible Mechanistic Pathway:

The reduction of ethyl nitrate to this compound in the presence of tin and hydrochloric acid is a multi-step process. While a definitive step-by-step mechanism from Lossen's time is unavailable, a plausible pathway based on modern understanding of reduction reactions is as follows:

-

Generation of the Reducing Agent: Tin reacts with hydrochloric acid to produce stannous chloride (SnCl₂) and nascent hydrogen, a highly reactive form of hydrogen. Sn(s) + 2HCl(aq) → SnCl₂(aq) + 2[H]

-

Initial Reduction of the Nitrate Ester: The nascent hydrogen begins the reduction of the ethyl nitrate. The nitrate group is sequentially reduced. This is a critical stage where the reaction conditions must be controlled to prevent over-reduction to ammonia.

-

Formation of Intermediates: The reduction likely proceeds through various intermediate species, which are then further reduced.

-

Formation of this compound: The controlled reduction leads to the formation of this compound.

-

Salt Formation: In the acidic medium of hydrochloric acid, the basic this compound is immediately protonated to form the stable hydroxylammonium cation (NH₃OH⁺), which then combines with the chloride anion to precipitate as hydroxylammonium chloride. NH₂OH + HCl → NH₃OH⁺Cl⁻

Causality Behind Experimental Choices

-

Choice of Reducing Agent: The use of a metal-acid system like tin and hydrochloric acid was a common method for reduction in the 19th century. Tin is a moderately reactive metal that can effectively reduce nitrates in an acidic medium. The choice of tin over more reactive metals was likely a deliberate one to control the extent of the reduction and avoid the formation of ammonia as the primary product.

-

Use of Ethyl Nitrate: Ethyl nitrate served as a suitable starting material as it was relatively accessible and its nitrate group was susceptible to reduction.

-

Acidic Environment: The presence of hydrochloric acid was crucial for two reasons. Firstly, it reacted with tin to generate the active reducing agent, nascent hydrogen. Secondly, it provided the acidic medium necessary to protonate the newly formed this compound, stabilizing it as the hydroxylammonium salt and facilitating its isolation.

Characterization in the 19th Century: A Self-Validating System

In the absence of modern spectroscopic techniques, chemists of Lossen's era relied on a combination of physical and chemical tests to characterize new compounds. The validation of hydroxylammonium chloride as a new substance would have been a meticulous process:

-

Crystalline Form: The formation of distinct crystals upon cooling the reaction mixture would have been the first indication of a new, pure compound. The shape and symmetry of these crystals could be observed and compared to known substances.[8]

-

Melting Point: A sharp and consistent melting point is a key indicator of a pure crystalline compound. Lossen would have likely determined the melting point of his purified hydroxylammonium chloride.

-

Elemental Analysis: By the 1860s, combustion analysis, pioneered by Justus von Liebig, was a well-established technique to determine the empirical formula of a compound.[5] This would have allowed Lossen to determine the relative proportions of nitrogen, hydrogen, oxygen, and chlorine in his new salt.

-

Qualitative Tests: A series of qualitative chemical tests would have been performed to identify the components of the salt. For instance, the presence of chloride could be confirmed by precipitation with silver nitrate. The presence of an ammonium-like cation could be inferred from its basic properties upon liberation from the salt.

-

Reactivity: Lossen would have studied the reactivity of his new compound, observing its reactions with known substances. This would have helped to distinguish it from other known nitrogen-containing compounds like ammonia and its salts.

This multi-faceted approach, combining physical properties, elemental composition, and chemical reactivity, formed a self-validating system that provided strong evidence for the discovery of a new chemical entity.

The Legacy of Lossen's Discovery: From 19th Century Curiosity to Modern Staple

The isolation of this compound, initiated by Lossen's work, has had a profound and lasting impact on chemistry and related sciences.

Comparison with Modern Synthesis Methods

While Lossen's method was groundbreaking for its time, it has been largely superseded by more efficient and scalable industrial processes. Modern methods for this compound synthesis include:

| Method | Description | Advantages |

| Raschig Process | The reduction of nitrite with bisulfite and sulfur dioxide. | High yield and suitable for large-scale production. |

| Catalytic Hydrogenation of Nitric Oxide | The direct hydrogenation of nitric oxide over a platinum catalyst. | A clean process with high efficiency. |

| Electrolytic Reduction of Nitric Acid | The electrochemical reduction of nitric acid. | Can be a more environmentally friendly approach.[10] |

These modern methods offer significant advantages in terms of yield, purity, safety, and environmental impact compared to the original tin-based reduction.

Applications in Drug Development and Research

The true significance of Lossen's discovery is evident in the myriad applications of this compound and its derivatives in modern science, particularly in the pharmaceutical industry.

-

Synthesis of Oximes and Nitrones: this compound readily reacts with aldehydes and ketones to form oximes and nitrones, which are crucial intermediates in the synthesis of a wide range of pharmaceuticals. These functional groups are present in various drugs, including antibiotics, antivirals, and anticancer agents.[3]

-

Hydroxamic Acids as Enzyme Inhibitors: Hydroxamic acids, synthesized from this compound, are potent inhibitors of metalloenzymes, particularly histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Several hydroxamic acid-based drugs are used in cancer therapy.[11]

-

Bioisosteric Replacement: The this compound moiety is being explored as a bioisostere for other functional groups in drug design to improve pharmacokinetic and pharmacodynamic properties.[12]

-

Peptide Chemistry: this compound can be used for the specific cleavage of peptide bonds, a valuable tool in protein sequencing and analysis.

-

Antimicrobial Agents: Researchers are designing and synthesizing novel N-substituted this compound compounds with antibacterial activity, targeting essential bacterial enzymes like ribonucleotide reductase.[13]

Conclusion

Wilhelm Clemens Lossen's first preparation of this compound in 1865 stands as a landmark achievement in the history of chemistry. His meticulous experimental work, conducted with the tools and knowledge of his time, not only introduced a new and valuable chemical entity but also paved the way for over a century of research and innovation. From its humble beginnings in a 19th-century laboratory, this compound has evolved into a cornerstone of modern organic synthesis and a key component in the development of life-saving therapeutics. This in-depth exploration of Lossen's pioneering work serves as a testament to the enduring power of fundamental chemical discovery and its profound impact on science and medicine.

References

- Bunsen, R., & Kirchhoff, G. (1860). Chemische Analyse durch Spectralbeobachtungen. Annalen der Physik, 186(7), 161-189.

- Lossen, W. (1872). Ueber Benzoylderivate des Hydroxylamins. Justus Liebigs Annalen der Chemie, 161(2-3), 347-362.

- Lossen, W. C. (1865). Ueber das Hydroxylamin. Zeitschrift für Chemie, 8, 551-553.

- Neue Deutsche Biographie. (1987). Lossen, Wilhelm. In Neue Deutsche Biographie (Vol. 15, pp. 202). Duncker & Humblot.

- Quora. (2013). What is lossen rearrangement and its mechanism?

- Wikipedia. (n.d.). Wilhelm Lossen.

- Wikipedia. (n.d.). Chemical crystallography before X-rays.

- Wikipedia. (n.d.). This compound.

- Crich, D. (2023). Pure and Applied Chemistry of Trisubstituted Hydroxylamines: From Reaction Discovery to Drug Design. Journal of Organic Chemistry.

- Fresenius, C. R. (1875). Anleitung zur qualitativen chemischen Analyse. Friedrich Vieweg und Sohn.

- Jackson, C. M. (2008). Analysis and Synthesis in Nineteenth-Century Organic Chemistry. UCL Discovery.

- Jensen, W. B. (2016). Remembering qualitative analysis. Educación Química, 27(3), 186-193.

- Lauer, K. (1991). The history of nitrite in human nutrition: a contribution from German cookery books. Journal of Clinical Epidemiology, 44(3), 261-264.

- McGill University. (2024). The Beginnings of Chemical Synthesis. Office for Science and Society.

- N-substituted this compound compounds with antibacterial activity. (2018). ACS Omega.

- Organic Chemistry in the nineteenth century. (n.d.).

- Partington, J. R. (1964). A History of Chemistry, vol. 4. Macmillan.

- Polat, D. E., et al. (n.d.). A versatile aza-Lossen rearrangement technique. Alfa Chemistry.

- Priesner, C. (1982). Hans Heinrich Landolt. In Neue Deutsche Biographie (Vol. 13).

- Sciencemadness Wiki. (n.d.). This compound.

- Sella, A. (2014). Kekulé's benzene structure. Chemistry World.

- Spectrophotometric determination of this compound and its derivatives in pharmaceuticals. (n.d.). PubMed.

- Synthetic Approaches to HAs. (2021). ACS Omega.

- The Karlsruhe Congress of 1860. (1994). Bulletin for the History of Chemistry.

- The development of the concept of the conservation of energy in the middle of the 19th century. (n.d.).

- The history of inorganic classical analysis. (1994). Analytical Chemistry.

- The Most Outstanding German Chemist of the Second Half of the XIX Century. (2022). Revista CENIC Ciencias Químicas.

- The number of new chemical compounds has grown exponentially. (2019). PNAS.

- The reaction between nitric acid and tin. (1933). Journal of the Indian Chemical Society.

- The structures and reactions of this compound. (n.d.). Zenodo.

- Timeline of crystallography. (n.d.). Wikipedia.

- Winkler, C. (1886). Germanium, a new non-metallic element. Berichte der deutschen chemischen Gesellschaft.

- Wöhler, F. (1828). Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie.

- aza-Hock rearrangement. (2021).

- This compound-based brain-penetrant EGFR inhibitor. (n.d.). PubMed Central.

- This compound synthesis method. (n.d.).

Sources

- 1. sidoli.w.waseda.jp [sidoli.w.waseda.jp]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Qualitative chemical analysis | Definition, Examples, & Facts | Britannica [britannica.com]

- 6. researchgate.net [researchgate.net]

- 7. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 8. Chemical crystallography before X-rays - Wikipedia [en.wikipedia.org]

- 9. quimlab.com.br [quimlab.com.br]

- 10. forgottenbooks.com [forgottenbooks.com]

- 11. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pure and Applied Chemistry of Trisubstituted Hydroxylamines: From Reaction Discovery to Drug Design | Department of Chemistry [chem.uga.edu]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to Early Methods for the Synthesis of Pure Hydroxylamine

Abstract

Hydroxylamine (NH₂OH), a compound of significant industrial and laboratory importance, presents unique synthetic challenges due to its inherent instability in its pure, anhydrous form. This technical guide provides an in-depth exploration of the foundational methods developed for the synthesis and isolation of pure this compound. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices in these early methodologies, offering a blend of historical context and practical chemical insight. We will delve into the pioneering work of Lossen, the landmark isolation by de Bruyn and Crismer, and provide a detailed examination of the industrially significant Raschig process and the electrochemical approach pioneered by Tafel. This guide offers detailed experimental protocols, comparative data, and visual representations of reaction pathways to provide a comprehensive understanding of these seminal synthetic routes.

Introduction: The Challenge of Unstable Purity

Pure, anhydrous this compound is a colorless, crystalline solid with a melting point of 33°C.[1][2] However, it is a notoriously unstable compound that can decompose explosively upon heating.[2][3] This inherent instability has historically posed a significant challenge for its synthesis and isolation. Consequently, this compound is most commonly produced, transported, and utilized as its more stable salts, such as hydroxylammonium sulfate or hydroxylammonium chloride.[2] The liberation of the free base from these salts requires carefully controlled conditions to prevent decomposition.

The significance of this compound as a versatile reagent in organic and inorganic chemistry cannot be overstated. It serves as a crucial intermediate in the production of caprolactam, the precursor to Nylon-6, and finds widespread application as a reducing agent, in the synthesis of oximes, and in various pharmaceutical and agricultural chemicals.[4][5] This guide focuses on the early, foundational methods that paved the way for the large-scale production and laboratory synthesis of this pivotal chemical.

Historical Milestones in this compound Synthesis

The journey to obtaining pure this compound was a multi-step process, marked by key discoveries in the 19th century.

The First Synthesis: Wilhelm Clemens Lossen (1865)

The first successful synthesis of a this compound salt was achieved by the German chemist Wilhelm Clemens Lossen in 1865.[4] He prepared hydroxylammonium chloride by reacting tin and hydrochloric acid in the presence of ethyl nitrate.[4] This reaction demonstrated the feasibility of reducing a nitrogen-containing compound to produce this compound, albeit in its salt form.

The Isolation of Pure this compound: De Bruyn and Crismer (1891)

The landmark achievement of isolating this compound in its pure, free base form occurred in 1891, independently by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer.[4] De Bruyn's method involved the careful treatment of hydroxylammonium chloride with a base to liberate the free this compound, followed by meticulous purification.

Crismer developed a method involving a coordination complex, ZnCl₂(NH₂OH)₂, which came to be known as "Crismer's salt".[4][6] This salt, upon gentle heating, releases pure this compound.[4]

Core Synthetic Methodologies

Two primary methods emerged as the cornerstones of early this compound synthesis: the Raschig process, which became industrially significant, and the electrolytic reduction of nitric acid.

The Raschig Process: A Pillar of Industrial Production

Developed by German chemist Friedrich Raschig in 1887, the Raschig process remains a vital method for the industrial production of this compound, typically as hydroxylammonium sulfate.[7] The process involves the reduction of a nitrite with bisulfite.[7]

Causality Behind the Experimental Choices:

The Raschig process is a multi-step synthesis designed to control the reduction of nitrite and stabilize the resulting this compound derivative. The use of bisulfite as the reducing agent is crucial, as it leads to the formation of the hydroxylamido-N,N-disulfonate anion, a stable intermediate. This intermediate can then be hydrolyzed under controlled conditions to yield the hydroxylammonium salt. The low temperature (0-5°C) during the initial reduction is critical to prevent side reactions and decomposition of the unstable intermediates.[5]

Reaction Pathway for the Raschig Process

Caption: Reaction pathway of the Raschig process for this compound synthesis.

Experimental Protocol: Laboratory-Scale Synthesis of Hydroxylammonium Chloride via a Modified Raschig Process

This protocol is a representative laboratory-scale adaptation for the synthesis of hydroxylammonium chloride.

-

Preparation of Sodium Bisulfite Solution: In a well-ventilated fume hood, dissolve sodium metabisulfite in water to create a concentrated solution. Cool the solution in an ice bath.

-

Reaction with Sodium Nitrite: Slowly add a chilled aqueous solution of sodium nitrite to the cold sodium bisulfite solution while maintaining the temperature below 5°C with vigorous stirring.

-

Acidification: Carefully acidify the reaction mixture with hydrochloric acid, keeping the temperature low. This step facilitates the formation of the this compound intermediate.

-

Hydrolysis: Gently heat the solution to approximately 80-90°C to hydrolyze the intermediate sulfonate salts to hydroxylammonium chloride.

-

Isolation and Purification: Cool the solution to induce crystallization of hydroxylammonium chloride. The crude product can be collected by filtration and recrystallized from a minimal amount of hot water or ethanol to improve purity.

Electrolytic Reduction of Nitric Acid: The Tafel Method

In the early 20th century, Julius Tafel discovered that this compound salts could be produced through the electrolytic reduction of nitric acid.[4] This method offers a direct route to this compound, avoiding the multiple steps of the Raschig process.

Causality Behind the Experimental Choices:

The success of the electrolytic reduction hinges on the choice of cathode material and the control of the electrochemical parameters. A cathode with a high hydrogen overvoltage, such as lead or mercury, is essential to suppress the competing hydrogen evolution reaction and favor the reduction of nitric acid.[8] The current density and temperature must be carefully controlled to maximize the yield of this compound and minimize its further reduction to ammonia. The acidic electrolyte provides the necessary protons for the reduction reaction.

Reaction Pathway for the Electrolytic Reduction of Nitric Acid

Caption: Overall reaction for the electrolytic reduction of nitric acid to this compound.

Experimental Protocol: Laboratory-Scale Electrolytic Synthesis of Hydroxylammonium Sulfate

This protocol outlines a laboratory setup for the electrolytic reduction of nitric acid.

-

Electrolytic Cell Setup: Assemble a two-compartment electrolytic cell separated by a porous diaphragm. Use a lead cathode and a platinum or carbon anode.

-

Catholyte and Anolyte Preparation: The catholyte consists of an aqueous solution of sulfuric acid. The anolyte can be a more dilute sulfuric acid solution.

-

Electrolysis: Cool the cell in an ice bath to maintain a temperature of 15-20°C.[2] Pass a direct current through the cell at a controlled current density.

-

Addition of Nitric Acid: Slowly add nitric acid to the catholyte compartment throughout the electrolysis. The rate of addition should be controlled to maintain a steady reaction.

-

Isolation of Hydroxylammonium Sulfate: After the electrolysis is complete, the catholyte solution contains hydroxylammonium sulfate. The salt can be isolated by concentration and crystallization.

Purification of Free this compound: A Delicate Operation

The final and most challenging step in obtaining pure this compound is its liberation from its stable salt form. This process must be conducted with extreme care due to the instability of the free base.

Causality Behind the Experimental Choices:

The choice of base and solvent is critical for the successful isolation of pure this compound. A strong, non-volatile base is often used to ensure complete liberation of the volatile this compound. The reaction is typically carried out at low temperatures to minimize decomposition. The use of a non-aqueous solvent in which the resulting inorganic salt is insoluble allows for its easy removal by filtration. Subsequent vacuum distillation at low temperatures is necessary to purify the free this compound without causing it to decompose.

Workflow for the Isolation of Pure this compound

Caption: General workflow for the purification of free this compound from its salt.

Experimental Protocol: Liberation and Purification of Anhydrous this compound

This protocol describes a general method for obtaining pure this compound from its sulfate salt.

-

Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

-

Reaction with Hydroxylammonium Sulfate: Cool the sodium ethoxide solution in an ice-salt bath. Slowly add finely powdered, dry hydroxylammonium sulfate in small portions with vigorous stirring.

-

Filtration: After the addition is complete, continue stirring in the cold for a period to ensure complete reaction. Filter the cold mixture rapidly through a pre-chilled funnel to remove the precipitated sodium sulfate.

-

Vacuum Distillation: Transfer the filtrate to a distillation apparatus suitable for vacuum distillation. Carefully distill the ethanol under reduced pressure. As the ethanol is removed, pure this compound will begin to crystallize. The distillation should be conducted at the lowest possible temperature to avoid decomposition.

-

Collection and Storage: The crystalline this compound should be collected and stored in a tightly sealed container at low temperatures (e.g., in a freezer) to prevent decomposition.

Comparative Analysis of Early Synthesis Methods

The choice of a particular synthesis method in the early days of this compound chemistry was dictated by the desired scale of production, available resources, and the required purity of the final product.

| Method | Key Reagents | Typical Product | Advantages | Disadvantages | Estimated Yield |

| Lossen's Method | Tin, Hydrochloric Acid, Ethyl Nitrate | Hydroxylammonium Chloride | Historically significant first synthesis | Low yield, use of tin | Low |

| Raschig Process | Nitrite, Bisulfite, Sulfur Dioxide | Hydroxylammonium Sulfate | Scalable for industrial production, reliable | Multi-step process, generates significant byproducts | High (industrially) |

| Tafel's Electrolytic Method | Nitric Acid, Sulfuric Acid, Lead Cathode | Hydroxylammonium Sulfate | Direct synthesis, potentially high purity | Requires specialized electrochemical setup, potential for over-reduction to ammonia | 50-80%[2] |

Safety and Handling of Pure this compound

Given its instability, the handling of pure this compound requires strict safety protocols.

-

Thermal Instability: Pure this compound can decompose violently when heated.[2] It is crucial to avoid any localized heating during its synthesis and purification.

-

Sensitivity to Contaminants: The decomposition of this compound can be catalyzed by certain metal ions, particularly iron.[3] All glassware and reagents must be scrupulously clean.

-

Storage: Pure this compound should be stored at low temperatures, preferably below 0°C, in a tightly sealed container to protect it from moisture and air.

-

Personal Protective Equipment: Appropriate personal protective equipment, including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Conclusion

The early methods for the synthesis of pure this compound laid the essential groundwork for the production of this vital chemical. From Lossen's initial discovery to the elegant isolation techniques of de Bruyn and Crismer, and the industrially robust Raschig process and the electrochemical ingenuity of Tafel, these foundational studies highlight the persistent efforts of chemists to tame a reactive and unstable molecule. A thorough understanding of the principles behind these early methods, particularly the causal relationships driving experimental choices, remains invaluable for contemporary chemists. The challenges of handling and purifying this compound underscore the importance of careful experimental design and a deep appreciation for the reactivity of the compounds we seek to create.

References

- Wikipedia. This compound. [Link]

- Raschig this compound process. In Wikipedia. [Link]

- Britannica. This compound. [Link]

- Sciencemadness Wiki. This compound. [Link]

- Ritz, J., Fuchs, H., & Perryman, H. G. (2000). This compound. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

- chemeurope.com. This compound. [Link]

- LookChem. Production of this compound. [Link]

- PubChem. This compound. [Link]

- Wikiwand. This compound. [Link]

- Google Patents.

- Organic Syntheses. This compound Hydrochloride. [Link]

- Google Patents. EP1013643A1 - Method for production of this compound sulfate in the conventional process for the synthesis of caprolactam.

- Schoch, E. P., & Pritchett, R. H. (1916). The Electrolytic Preparation of this compound Hydrochloride. Journal of the American Chemical Society, 38(9), 2042–2046.

- Halaoui, L. I., Sharifian, H., & Bard, A. J. (2001). Reduction of Nitric Acid to this compound at Glassy Carbon Surfaces Modified by the Reduction of p-Phenylenediamine and p-Aminophenol in 1.0 M Nitric Acid. Journal of The Electrochemical Society, 148(9), E386.

- Google Patents.

- Google Patents.

- Walker, J. E., & Howell, D. M. (1967). Dichlorobis(this compound)zinc(II) (Crismer's Salt). In Inorganic Syntheses (Vol. 9, pp. 1-2). John Wiley & Sons, Inc.

- Organic Syntheses. n-hydroxy-(s)

- Murray, R. W., & Singh, M. (1989). A High Yield One Step Synthesis of Hydroxylamines.

- Google Patents. CN1260762A - Preparation of High Purity this compound Aqueous Solution.

- Organic Chemistry Portal.

- Li, J. J. (2018). Rearrangement to Electron-Deficient Nitrogen: August Wilhelm von Hofmann (1818–1892), Wilhelm Lossen (1838–1906) and Theodor Curtius (1857–1928). In Name Reactions (pp. 351-356). Springer, Cham.

- ResearchGate. (PDF) Electroreduction of nitric acid to this compound (a review). [Link]

- Science.gov. This compound: Topics by Science.gov. [Link]

- Google Patents. CN103304356A - this compound synthesis method.

- Google Patents. JP2012523401A - A novel process for preparing this compound and drugs.

- Google Patents. US727025A - Art of producing hydroxylamin.

- Google Patents.

- Google Patents. US5062966A - Process for decomposing solutions of hydroxylammonium salts.

- IChemE. Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. [Link]

- ResearchGate. Comparison of the thermal decomposition behavior for members of the this compound family. [Link]

- Google Patents.

- ResearchGate.

- ACS Publications. Tafel Kinetics of Electrocatalytic Reactions: From Experiment to First-Principles. [Link]

- Google Patents. MXPA98004788A - Preparation of aqueous solutions of this compound li.

Sources

- 1. This compound | Oxidation, Reduction, Reactivity | Britannica [britannica.com]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound [chemeurope.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Production of this compound - Chempedia - LookChem [lookchem.com]

- 6. content.e-bookshelf.de [content.e-bookshelf.de]

- 7. Raschig this compound process - Wikipedia [en.wikipedia.org]

- 8. US727025A - Art of producing hydroxylamin. - Google Patents [patents.google.com]

Theoretical studies on hydroxylamine reaction mechanisms

An In-Depth Technical Guide to Theoretical Studies on Hydroxylamine Reaction Mechanisms

Abstract

This compound (NH₂OH), a molecule of significant industrial and biological importance, exhibits a rich and complex reactivity profile that is often challenging to elucidate through experimental means alone.[1][2] Its inherent instability and dual nucleophilic nature necessitate the use of theoretical and computational chemistry to map its reaction landscapes with precision.[3][4][5] This guide provides a comprehensive overview of the theoretical approaches used to investigate this compound's reaction mechanisms. We will delve into the computational methodologies that underpin these studies, explore the mechanistic details of its primary reaction classes—nucleophilic attack, oxidation, reduction, and thermal decomposition—and connect these fundamental insights to practical applications in synthesis and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to understand and predict the behavior of this versatile molecule.

The Theoretical Framework: Methods for Mechanistic Elucidation

Modern computational chemistry provides a powerful toolkit for dissecting complex reaction mechanisms at the molecular level. For this compound, these methods are indispensable for calculating the geometries of transient species, determining the energy barriers that govern reaction rates, and understanding the electronic factors that dictate reactivity.

Core Computational Methodologies

The majority of theoretical studies on this compound rely on a combination of quantum mechanical methods to balance accuracy with computational cost.

-

Density Functional Theory (DFT): DFT is the workhorse of computational chemistry for studying reaction mechanisms. Functionals like B3LYP and MPW1K are frequently employed to investigate geometries and energies.[3][6] DFT calculations, complemented by topological analyses of the electron localization function (ELF), can reveal intricate details such as whether a mechanism is concerted or stepwise.[7]

-

Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are used for more accurate energy calculations, often as a benchmark for DFT results.[4][8]

-

Solvent Effects: Since many this compound reactions occur in solution, accurately modeling the solvent environment is critical. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium.[3][4][5] For reactions where specific solvent-solute interactions like hydrogen bonding are crucial, explicit solvent models (e.g., water cluster methods) are used.[3][4][5]

The Computational Workflow: From Hypothesis to Validation

A typical theoretical investigation follows a structured, self-validating workflow. The goal is not merely to compute numbers, but to build a predictive model that aligns with and explains experimental reality.

Experimental Protocol: Standard Computational Workflow for Reaction Mechanism Analysis

-

Reactant & Product Optimization:

-

Action: Perform geometry optimization and frequency calculations for all reactants and products.

-

Causality: This step locates the minimum energy structures on the potential energy surface (PES). The frequency calculation confirms they are true minima (no imaginary frequencies) and provides zero-point vibrational energies (ZPVE) for accurate energy calculations.

-

-

Transition State (TS) Search:

-

Action: Locate the transition state structure connecting reactants and products using methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) method.

-

Causality: The TS represents the highest energy point along the minimum energy path and is the key to calculating the reaction's activation energy.

-

-

Transition State Validation:

-

Action: Perform a frequency calculation on the TS geometry.

-

Causality: A valid transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond formation or breaking).

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Action: Trace the minimum energy path downhill from the TS in both the forward and reverse directions.

-

Causality: An IRC calculation confirms that the identified TS correctly connects the desired reactants and products, ensuring the integrity of the proposed pathway.[9]

-

-

Energy Profile Construction:

-

Action: Calculate the relative energies (ΔG‡, ΔH‡) of all stationary points (reactants, TS, intermediates, products), including ZPVE, thermal, and solvent corrections.

-

Causality: This generates the reaction energy profile, which provides the activation barriers and reaction energies that can be directly compared with experimental kinetic data.

-

Caption: A typical workflow for the theoretical investigation of a reaction mechanism.

Deep Dive into this compound Reaction Mechanisms

Theoretical studies have been pivotal in clarifying several key aspects of this compound's reactivity.

Nucleophilic Reactivity: The N vs. O Dichotomy and the α-Effect

This compound is a classic "α-effect" nucleophile, exhibiting enhanced reactivity due to the lone pair on the atom adjacent to the nucleophilic center. A central question in its chemistry is whether it attacks via its nitrogen or oxygen atom. Computational studies have provided a nuanced answer: it depends on the electrophile and the reaction conditions.

-

Ambident Nucleophilicity: this compound can exist in equilibrium with its zwitterionic tautomer, ammonia oxide (+NH₃O⁻).[9][10] This tautomer is believed to be the key species responsible for its potent oxygen-nucleophilicity.[11]